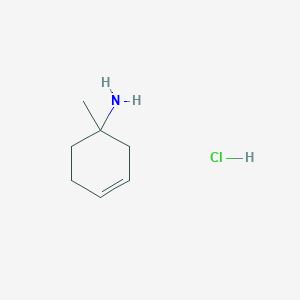

1-Methylcyclohex-3-en-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

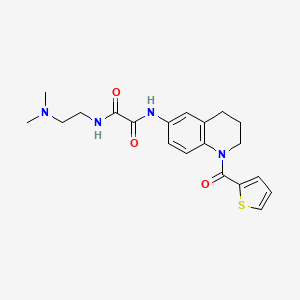

1-Methylcyclohex-3-en-1-amine hydrochloride, also known as 3-Methyl-1-aminocyclohexene hydrochloride, is a cycloalkene amine. It has a CAS Number of 22189-76-0 and a molecular weight of 147.65 .

Molecular Structure Analysis

The InChI code for 1-Methylcyclohex-3-en-1-amine hydrochloride is1S/C7H13N.ClH/c1-7(8)5-3-2-4-6-7;/h2-3H,4-6,8H2,1H3;1H . This indicates that the molecule consists of a seven-membered ring (cyclohexene) with a double bond and an amine (-NH2) and methyl (-CH3) group attached to the same carbon atom. The molecule also includes a chloride ion, as indicated by the .ClH in the InChI code. Physical And Chemical Properties Analysis

1-Methylcyclohex-3-en-1-amine hydrochloride is a powder at room temperature .Scientific Research Applications

Synthesis and Chemical Transformations

- Amination Process : The conversion of methylcyclohexane to 1-amino-1-methylcyclohexane via amination, involving trichloramine and aluminum chloride, offers a method for producing t-carbinamines (Kovavic & Chaudhary, 1967).

- Enzymatic Cascade Reactions : The synthesis of (1R,3R)-1-amino-3-methylcyclohexane through enzyme cascade reactions demonstrates an innovative approach for creating chiral amines with multiple chiral centers (Skalden, Peters, Ratz, & Bornscheuer, 2016).

- Herbicidal Compound Development : The synthesis of p-menth-3-en-1-amine thiourea derivatives from 1-methylcyclohex-3-en-1-amine hydrochloride showcases its use in developing herbicidal compounds (Zhu & Li, 2021).

Material Science and Polymer Research

- Polymer Stabilization : The synthesis of imidazolines from 1-methylcyclohex-3-en-1-amine hydrochloride serves as a key process in creating thermostabilizers for polypropylene, illustrating its role in material science (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).

- Fatty Acid-Derived Polyamides : The utilization of 1-methylcyclohex-3-en-1-amine hydrochloride in synthesizing fatty acid-derived amine functional monomers for renewable polyamides highlights its importance in green chemistry (Türünç, Firdaus, Klein, & Meier, 2012).

Photochemistry and Organic Synthesis

- Cyclization and Photoreactions : The study of photochemistry in amino-linked bichromophoric anthracenes, involving compounds like 1-methylcyclohex-3-en-1-amine hydrochloride, contributes to our understanding of cyclization and cycloreversion reactions in organic chemistry (Mori & Maeda, 1997).

Bioconjugation Studies

- Amide Formation Mechanism : Research involving the mechanism of amide formation by carbodiimide in aqueous media, where 1-methylcyclohex-3-en-1-amine hydrochloride may be used, is crucial for bioconjugation studies in biochemical applications (Nakajima & Ikada, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-methylcyclohex-3-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-7(8)5-3-2-4-6-7;/h2-3H,4-6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWANKLKJFJKJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2595350.png)

![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2595354.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2595355.png)

![1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2595360.png)

![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2595367.png)

![(2E)-1-[4-(benzyloxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2595369.png)

![3,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2595372.png)